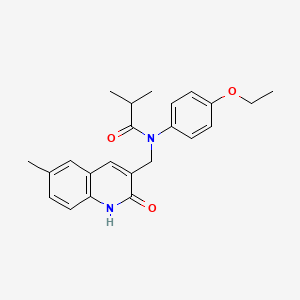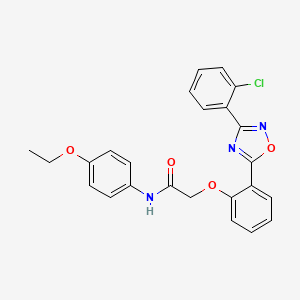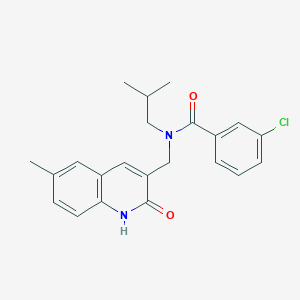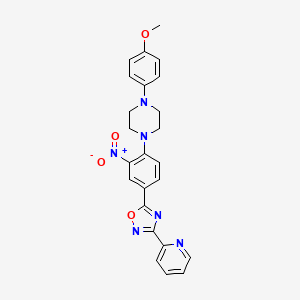
1-(5-chloro-2-ethoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-chloro-2-ethoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-3-carboxamide, commonly known as CHEB, is a chemical compound that has gained attention in the scientific community due to its potential medicinal properties. CHEB belongs to the class of sulfonyl-containing compounds and has been found to exhibit a range of biological activities.
Mécanisme D'action
The exact mechanism of action of CHEB is not fully understood. However, studies have shown that it interacts with various molecular targets, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and nuclear factor-kappa B (NF-κB). CHEB has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. It also inhibits the production of TNF-α, a pro-inflammatory cytokine, and NF-κB, a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
CHEB has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in various animal models of inflammatory diseases. It also exhibits antitumor activity, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. In addition, CHEB has been shown to have a protective effect on the cardiovascular system, reducing blood pressure and improving endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
CHEB has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit a range of biological activities. However, there are also limitations to its use. CHEB is a relatively new compound, and its biological activity and mechanism of action are not fully understood. In addition, further studies are needed to determine its toxicity and potential side effects.
Orientations Futures
There are several future directions for research on CHEB. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine its efficacy and safety in these conditions. Another area of interest is its potential as an antitumor agent. Studies have shown that CHEB exhibits antitumor activity in vitro and in vivo, and further studies are needed to determine its potential as a cancer treatment. Finally, the mechanism of action of CHEB is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
Méthodes De Synthèse
The synthesis of CHEB involves the reaction of 2-ethoxy-5-chlorobenzenesulfonyl chloride with piperidine-3-carboxylic acid in the presence of triethylamine. The resulting product is then treated with propargyl bromide to obtain CHEB. The reaction scheme is shown below:
Applications De Recherche Scientifique
CHEB has been studied extensively for its potential as a therapeutic agent. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. Several studies have investigated the effects of CHEB on various biological systems, including the immune system, nervous system, and cardiovascular system.
Propriétés
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5S/c1-15(2)26-32(28,29)22-13-16(9-11-21(22)30-3)23(27)25-19-14-17(24)10-12-20(19)31-18-7-5-4-6-8-18/h4-15,26H,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQPWDYZVLBGCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7710268.png)









![N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B7710367.png)